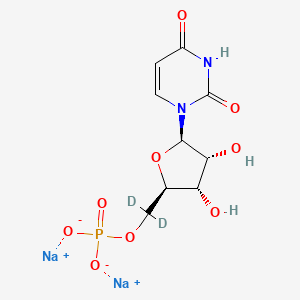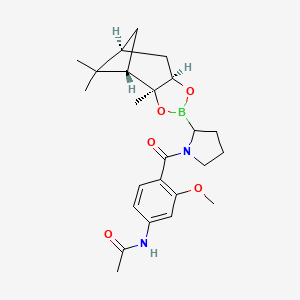
Ganodermacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ganodermacetal involves the isolation of the compound from the fruiting bodies of Ganoderma amboinense. The process typically includes extraction with organic solvents followed by chromatographic purification techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma amboinense, which limits its availability and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ganodermacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ganodermacetal involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cellular processes, including cyclin-dependent kinase-2 (CDK2) and general control non-derepressible 5 (GCN5).
Pathways Involved: The compound affects pathways related to histone acetylation and the mitotic cell cycle, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Ganodermacetal is unique among lanostane triterpenes due to its high degree of oxidation and specific biological activities. Similar compounds include:
Ganoderic Acids: These are also triterpenes isolated from Ganoderma species, known for their anti-inflammatory and anti-cancer properties.
Lucidenic Acids: Another group of triterpenes from Ganoderma species, with notable anti-oxidant and anti-tumor activities.
Uniqueness: this compound stands out due to its significant toxicity to brine shrimp larvae and its potential for targeted anti-cancer therapy .
Properties
Molecular Formula |
C33H50O7 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2R,6R)-6-[(1S,3R,5S,8S,12R,13R,15S,20R)-5-hydroxy-4,4,8,12,17,17,20-heptamethyl-10-oxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C33H50O7/c1-17(12-19(34)13-18(2)28(37)38)20-14-25-33(9)27-22(39-30(5,6)40-25)15-23-29(3,4)24(36)10-11-31(23,7)26(27)21(35)16-32(20,33)8/h17-18,20,22-25,36H,10-16H2,1-9H3,(H,37,38)/t17-,18-,20-,22+,23+,24+,25+,31+,32-,33+/m1/s1 |
InChI Key |
NLLJZGSUSJANTN-JVRPBZTDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC(O2)(C)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(C5(C)C)O)C)OC(O2)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)









![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)


